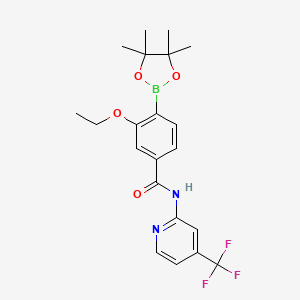
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butyl group, two hydroxyl groups, and a trimethylimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one typically involves the cyclization of N-(alkoxycarbonyl) derivatives of 2-methyl-2-methylaminopropanol oxime. This process is carried out under alkaline conditions, often using phosphorus pentoxide as a dehydrating agent . The reaction conditions are carefully controlled to ensure the formation of the desired imidazolidinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation under reduced pressure to remove solvents and by-products .
化学反応の分析
Types of Reactions: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazolidinone core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
- 3,4-Dihydroxy-1,5,5-trimethylimidazolidin-2-one
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is unique due to its butyl group and specific hydroxylation pattern, which confer distinct chemical and biological properties compared to similar compounds. These features make it particularly valuable in applications requiring precise molecular interactions and specific reactivity .
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
1-butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C10H20N2O3/c1-5-6-7-11-8(13)12(15)9(2,3)10(11,4)14/h14-15H,5-7H2,1-4H3 |
InChIキー |
MITNJEHCDLPYTC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)N(C(C1(C)O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


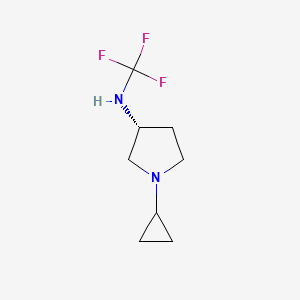
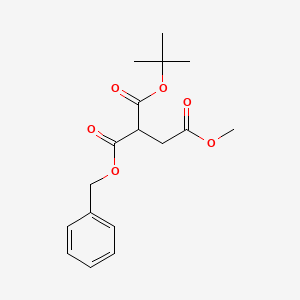
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
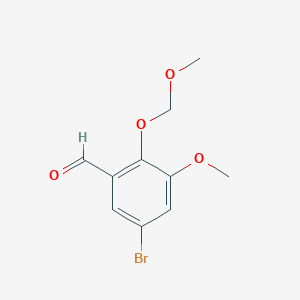

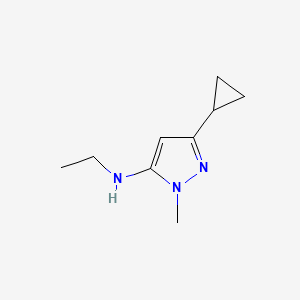
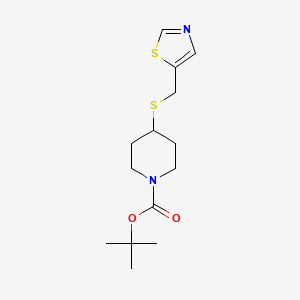
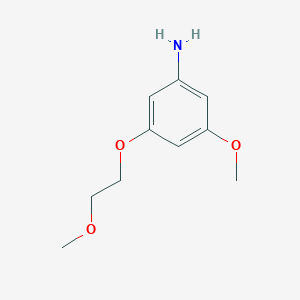


![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

